Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride
Description
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a pivalamidoethyl (2-pivalamidoethyl) substituent at the 4-position of the piperazine ring, with a methyl ester group at the 1-carboxylate position and a hydrochloride salt form. This compound is structurally related to pharmacologically active piperazine derivatives, which are widely utilized in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target binding .
Synthetic routes for analogous piperazine carboxylates often involve:
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-[2-(2,2-dimethylpropanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-4;/h5-10H2,1-4H3,(H,14,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQDHFKDUWQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-1-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride (Compound A) and structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Stability :
- The pivalamidoethyl group in Compound A likely enhances metabolic stability compared to hydrolytically labile groups (e.g., esters in Omecamtiv mecarbil or chloroethyl in tert-butyl derivatives) due to the resistance of tert-butyl amides to enzymatic cleavage .
- Compounds with aryl esters (e.g., ’s TOZs) show instability in gastric fluid, whereas bulky substituents like pivalamidoethyl may mitigate degradation .
Biological Activity :
- Omecamtiv mecarbil demonstrates therapeutic activity as a cardiac myosin activator, highlighting the role of fluorinated benzyl groups in target engagement .
- Trimethoxybenzyl derivatives () are associated with central nervous system activity but suffer from poor gastric stability, limiting oral bioavailability .
Synthetic Accessibility :
- Pivalamidoethyl incorporation may require multi-step synthesis involving acylation of ethylenediamine intermediates with pivaloyl chloride, followed by piperazine ring functionalization .
- Methyl/ethyl esters (e.g., ) are readily synthesized via esterification or transesterification, but their hydrolysis in vivo necessitates prodrug strategies .
Table 2: Physicochemical Properties
| Property | Compound A | Omecamtiv mecarbil | 4-Methylbenzoylpiperazine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 409.44 | 254.75 |
| Solubility (HCl salt) | High in water | Moderate | High |
| LogP (predicted) | ~1.8 | 2.5 | 1.2 |
Biological Activity
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pivalamidoethyl group and a methyl ester. Its chemical formula is , and it has notable physico-chemical properties that influence its biological activity.
Research indicates that compounds similar to this compound may act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. Specifically, studies on pyridylpiperazine derivatives have shown that they can potentiate the activity of antibiotics like ciprofloxacin by inhibiting the AcrAB-TolC efflux pump in Escherichia coli . This suggests that this compound could potentially share similar mechanisms.
Antimicrobial Efficacy
A significant aspect of this compound's biological activity is its antimicrobial potential. Preliminary studies indicate that derivatives with piperazine structures often exhibit varied antibacterial effects. For instance, certain piperazine-based compounds have demonstrated macrofilaricidal and microfilaricidal activities against Brugia malayi, suggesting that similar activities could be explored for this compound .
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments are necessary to evaluate its cytotoxicity against human cell lines. Compounds with similar structures have shown varying degrees of cytotoxicity, necessitating careful evaluation through in vitro assays .
Study on Efficacy Against Multidrug-Resistant Bacteria
A study focused on the optimization of piperazine derivatives reported that certain compounds could significantly enhance the efficacy of antibiotics against resistant strains. The study utilized various concentrations to assess the minimal inhibitory concentration (MIC) against E. coli, revealing that while some compounds had no intrinsic antibacterial activity, they effectively potentiated antibiotic action when used in combination .
| Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|
| This compound | >500 | No intrinsic activity |
| Pyridomycin | 12.5 - 25 | Effective against E. coli |
| Combination (with piperazine derivative) | <12.5 | Enhanced efficacy |
Clinical Implications
The implications of these findings suggest potential applications in treating infections caused by multidrug-resistant organisms, particularly in settings where traditional antibiotics fail. The ability to enhance antibiotic efficacy could significantly impact clinical outcomes in infectious disease management.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride, and what key steps ensure high purity?
- Methodological Answer : The compound is typically synthesized via sequential acylation and deprotection steps. For example, acylation of a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) with pivalamidoethyl chloride generates a protected intermediate, followed by HCl-mediated deprotection to yield the hydrochloride salt . Critical considerations include reaction temperature control (0–25°C), stoichiometric ratios of acylating agents, and purification via recrystallization or column chromatography to minimize impurities.
Q. How can researchers verify the structural integrity of this compound, particularly stereochemical configurations and functional group orientation?
- Methodological Answer : Characterization involves a combination of:
- X-ray crystallography to resolve stereochemistry and confirm piperazine ring conformation (e.g., using SHELX software for refinement ).
- NMR spectroscopy (¹H/¹³C) to identify proton environments, such as the pivalamidoethyl group (δ ~1.2 ppm for tert-butyl) and piperazine carbamate (δ ~3.5–4.0 ppm) .
- Mass spectrometry (ESI-TOF) to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
Q. What are the recommended protocols for handling and storing this compound to maintain stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture absorption .
- Handling : Use inert atmospheres (N₂/Ar) during weighing and dissolution. Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Methodological Answer :
- Perform conformational analysis using molecular dynamics (MD) simulations to identify energetically favorable conformers that match experimental NMR shifts .
- Cross-validate with vibrational spectroscopy (IR/Raman) to detect hydrogen bonding or steric effects influencing spectral deviations .
- Use SHELXL refinement for X-ray data to adjust torsion angles and bond lengths in crystallographic models .
Q. What strategies optimize the reaction yield of this compound in multistep syntheses?
- Methodological Answer :
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in piperazine functionalization steps .
- Deprotection optimization : Use gaseous HCl in ethanol for tert-butyl carbamate removal, achieving >90% yield without over-acidification .
- In-line monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. How can structure-activity relationship (SAR) studies be designed using this compound as a core scaffold for bioactive molecule development?
- Methodological Answer :
- Substituent variation : Systematically modify the pivalamidoethyl group (e.g., replacing tert-butyl with cyclopropyl or fluorinated analogs) to assess steric/electronic effects on target binding .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., MAGL inhibition via fluorescence-based protocols ) or receptor-binding studies (e.g., radioligand displacement).
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize analogs for synthesis .
Q. What advanced techniques elucidate the compound’s interaction with biological targets, such as enzyme active sites or membrane receptors?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with enzymes like monoacylglycerol lipase (MAGL) .
- Cryo-EM/XFEL : Resolve high-resolution structures of the compound bound to macromolecular targets under near-native conditions .
- Fluorescent tagging : Introduce dansyl or BODIPY probes to the piperazine ring for real-time tracking of cellular uptake and localization .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across different assay platforms (e.g., in vitro vs. cell-based)?
- Methodological Answer :
- Assay standardization : Normalize activity metrics using positive controls (e.g., MJN110 for MAGL inhibition ).
- Solvent compatibility : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity in cell-based assays .
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or microscale thermophoresis (MST) to rule out false positives .
Q. What statistical approaches are recommended for reconciling variability in synthetic yield data across laboratories?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) impacting yield .
- Meta-analysis : Aggregate data from published syntheses (e.g., Reaxys, SciFinder) to calculate confidence intervals for expected yields .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
